molecular formula C16H24N2O3 B13916193 Tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate

Tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate

Cat. No.: B13916193
M. Wt: 292.37 g/mol
InChI Key: QGKUWJOHHMBKKP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a tert-butyl group, a pyridin-2-yloxy group, and a cyclohexyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative that contains a pyridin-2-yloxy group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, pyridin-2-yloxy cyclohexyl derivatives, and appropriate catalysts or solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts or solvents to facilitate the reactions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on various biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (4-(pyridin-2-yloxy)cyclohexyl)carbamate include other carbamate esters with different substituents. Examples include:

  • Tert-butyl carbamate
  • Tert-butyl (4-aminocyclohexyl)carbamate
  • Tert-butyl (1s)-1-cyclohexyl-2-oxoethylcarbamate

Uniqueness

This compound is unique due to the presence of the pyridin-2-yloxy group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-(4-pyridin-2-yloxycyclohexyl)carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-7-9-13(10-8-12)20-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H,18,19)

InChI Key

QGKUWJOHHMBKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2=CC=CC=N2

Origin of Product

United States

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